molecular formula C9H11BrO B1283366 2-Bromo-4-isopropylphenol CAS No. 19432-27-0

2-Bromo-4-isopropylphenol

Cat. No.: B1283366
CAS No.: 19432-27-0
M. Wt: 215.09 g/mol
InChI Key: BHZOYEUHMVUPJQ-UHFFFAOYSA-N
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Description

Contextualization of 2-Bromo-4-isopropylphenol within Substituted Phenols Research

This compound is an organic compound belonging to the extensive class of substituted phenols. smolecule.com These compounds are characterized by a hydroxyl group (-OH) attached to a benzene (B151609) ring, which bears one or more additional substituents. In the case of this compound, the phenolic ring is substituted at position 2 with a bromine atom and at position 4 with an isopropyl group. smolecule.com The nature and position of these substituents significantly influence the chemical and physical properties of the molecule, including its acidity, reactivity, and biological activity, distinguishing it from phenol (B47542) and other substituted analogs. uomustansiriyah.edu.iqacs.org

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 2-bromo-4-propan-2-ylphenol smolecule.comnih.gov
CAS Number 19432-27-0 smolecule.comnih.gov
Molecular Formula C₉H₁₁BrO smolecule.comnih.gov
Molecular Weight 215.09 g/mol smolecule.comnih.gov
Physical Form Liquid sigmaaldrich.comrsc.org
SMILES CC(C)C1=CC(=C(C=C1)O)Br smolecule.comnih.gov
InChI Key BHZOYEUHMVUPJQ-UHFFFAOYSA-N smolecule.comnih.gov

Significance and Research Trajectories of Brominated Phenolic Compounds

Brominated phenolic compounds (BPCs) represent a significant and widely studied subclass of substituted phenols. nih.govnih.gov They are of considerable interest due to their prevalence in the environment, often as byproducts of industrial processes or as transformation products of brominated flame retardants. nih.govdiva-portal.org Research has shown that BPCs are ubiquitously present in aquatic environments and can be found in wildlife and human tissues. nih.govnih.gov

The primary research trajectories for BPCs focus on several key areas:

Environmental Fate and Formation: Studies investigate the mechanisms by which BPCs are formed in nature. For example, research has demonstrated that BPCs can be produced from the oxidation of phenol by natural manganese oxides in the presence of bromide ions, a process that may contribute to their natural production in the environment. nih.gov

Biological Activity: A significant body of research is dedicated to understanding the biological effects of BPCs. Some of these compounds are known to have endocrine-disrupting activities. nih.gov For example, studies have assessed the binding affinities of various BPCs for thyroid hormone receptors, revealing that structural features such as the degree of halogenation and the mass of the halogen atom significantly impact binding affinity. nih.gov Research indicates that this compound itself exhibits biological activity and has been investigated for its antimicrobial properties. smolecule.com

Synthetic Utility: In synthetic organic chemistry, BPCs serve as versatile intermediates. The bromine atom can be readily replaced or used to direct further reactions on the aromatic ring, making them valuable building blocks for more complex molecules, including potential pharmaceutical compounds. google.com

The study of BPCs is often comparative, examining how different substituents on the phenol ring modulate their properties.

Table 2: Comparison of Related Brominated Phenolic Compounds

Compound Name Para-Substituent Ortho-Substituent Key Research Observation
This compound Isopropyl Bromine Electron-donating isopropyl group and electron-withdrawing bromine influence reactivity.
2-Bromo-4-(tert-butyl)phenol tert-Butyl Bromine Used as a reagent in polymer synthesis.
2-Bromo-4-(trifluoromethyl)phenol Trifluoromethyl (CF₃) Bromine The strongly electron-withdrawing CF₃ group significantly lowers the pKa compared to alkyl-substituted analogs.

Historical Overview of Research on this compound and Related Structures

Research on this compound and its structural relatives is part of the broader historical development of phenol chemistry. The synthesis and reactivity of phenols have been a subject of academic inquiry for over a century. Specific research involving this compound has focused on its synthesis and characterization.

Early and ongoing research has established methods for the synthesis of brominated phenols. A common method for preparing this compound involves the direct bromination of its precursor, 4-isopropylphenol (B134273). smolecule.com For example, a practical and mild electrophilic bromination of phenols using a PIDA-AlBr₃ system has been reported, which yielded this compound as a colorless liquid. rsc.org The spectroscopic data from such syntheses, including ¹H NMR and ¹³C NMR, have been documented and match previously described values, confirming the structure of the compound. rsc.org

Patents also provide insight into the research and application of related structures. For instance, a patent for a novel process to synthesize a phenoxy diaminopyrimidine compound describes the synthesis of the isomeric 4-bromo-2-isopropylphenol (B32581) from 2-isopropylphenol (B134262) using N-Bromosuccinimide (NBS). google.com This isomer is then used as a key intermediate, highlighting the role of brominated isopropylphenols in the synthesis of more complex, potentially pharmaceutically active molecules. google.com

Mass spectrometry studies have also been conducted to understand the fragmentation patterns of compounds like this compound. These studies compare its degradation pathways to other brominated phenols, noting that the fragmentation is dominated by the loss of a methyl radical from the isopropyl group. researchgate.net Spectroscopic analysis, including infrared spectroscopy, has also been a tool in its study, with research noting double hydroxyl absorption bands for this compound, similar to other sterically hindered phenols. gla.ac.uk The compound is commercially available from various suppliers, primarily for research and development purposes, indicating its role as a reference material and a building block in ongoing chemical research. smolecule.comsigmaaldrich.comrrscientific.comavantorsciences.comvolza.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZOYEUHMVUPJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566247
Record name 2-Bromo-4-(propan-2-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19432-27-0
Record name 2-Bromo-4-(propan-2-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(propan-2-yl)phenol
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Synthetic Methodologies and Reaction Pathways for 2 Bromo 4 Isopropylphenol

Direct Bromination of 4-Isopropylphenol (B134273)

The most common and direct route to 2-bromo-4-isopropylphenol involves the electrophilic bromination of 4-isopropylphenol. sci-hub.se This reaction introduces a bromine atom onto the aromatic ring.

Electrophilic Aromatic Substitution Mechanisms

The bromination of 4-isopropylphenol proceeds via an electrophilic aromatic substitution (EAS) mechanism. rsc.orgevitachem.com The electron-rich aromatic ring of the phenol (B47542) acts as a nucleophile, attacking an electrophilic bromine species. The hydroxyl (-OH) group is a strong activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. The isopropyl group is also an activating, though weaker, electron-donating group. The reaction is believed to proceed through the formation of a sigma complex, also known as a Wheland intermediate, which is a resonance-stabilized carbocation. rsc.org The subsequent loss of a proton from the ring restores aromaticity and yields the brominated phenol.

Regioselectivity and Ortho-Directing Effects of Hydroxyl and Isopropyl Groups

The regioselectivity of the bromination of 4-isopropylphenol is controlled by the directing effects of the hydroxyl and isopropyl groups already present on the ring. The hydroxyl group is a powerful ortho, para-director. Since the para position is already occupied by the isopropyl group, the incoming electrophile (bromine) is directed to the positions ortho to the hydroxyl group (C2 and C6). researchgate.net

The isopropyl group is also an ortho, para-director. However, the directing effect of the hydroxyl group is significantly stronger, making the positions ortho to it the most favorable for substitution. The steric bulk of the isopropyl group can also influence the regioselectivity, potentially hindering attack at the adjacent positions, although the primary directing influence remains the hydroxyl group. This strong ortho-directing effect from the hydroxyl group leads to the preferential formation of this compound.

Optimizing Reaction Conditions for Selective Monobromination

Careful control of reaction conditions is essential to favor the formation of the monobrominated product, this compound, and to prevent the formation of di- or tri-brominated byproducts like 2,6-dibromo-4-isopropylphenol. researchgate.net Key parameters to control include the choice of brominating agent, solvent, and reaction temperature.

Both molecular bromine (Br₂) and N-bromosuccinimide (NBS) are commonly used as brominating agents for phenols. wikipedia.org

Bromine (Br₂): Elemental bromine is a strong electrophile and can be used for the direct bromination of 4-isopropylphenol. sci-hub.se However, its high reactivity can sometimes lead to over-bromination, producing di- and tri-brominated phenols. prepp.in The reaction with Br₂ is often carried out in the presence of a Lewis acid catalyst, although the highly activated nature of the phenol ring can sometimes make a catalyst unnecessary.

N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to Br₂. wikipedia.orgchemrxiv.org It is often preferred for the monobromination of activated aromatic rings like phenols. rsc.orgoup.com The use of NBS can provide better control over the reaction and higher yields of the desired monobrominated product. researchgate.netacs.org In some cases, a radical initiator may be used with NBS, but for the bromination of electron-rich aromatics like phenols, an ionic pathway is more common. wikipedia.org

Brominating AgentAdvantagesDisadvantages
Bromine (Br₂) ** Readily available, potent brominating agent.Can lead to over-bromination, corrosive and hazardous to handle. prepp.in
N-Bromosuccinimide (NBS) **Milder, more selective for monobromination, easier to handle. wikipedia.orgchemrxiv.orgCan be more expensive than elemental bromine.

The choice of solvent can significantly influence the rate and selectivity of the bromination reaction.

Acetic Acid: Glacial acetic acid is a common solvent for the bromination of phenols. asianpubs.org It is a polar protic solvent that can facilitate the reaction. Studies on the kinetics of phenol bromination have often been conducted in acetic acid. asianpubs.org

Carbon Tetrachloride (CCl₄): Carbon tetrachloride is a nonpolar aprotic solvent that has been used for the bromination of phenols. google.com It can help to control the reactivity of the bromine and improve selectivity for monobromination. google.com However, due to its toxicity and environmental concerns, its use has become less common.

Dichloromethane (CH₂Cl₂): Dichloromethane is another common solvent for bromination reactions. oup.com It is a relatively inert, non-polar aprotic solvent that can provide good solubility for the reactants and facilitate a controlled reaction.

The polarity of the solvent can affect the electrophilicity of the brominating agent and the stability of the intermediates, thereby influencing the reaction outcome. prepp.in

SolventPolarityRole in Reaction
Acetic Acid Polar ProticCan facilitate the reaction and is a common medium for kinetic studies. asianpubs.org
Carbon Tetrachloride Nonpolar AproticCan control reactivity and improve selectivity for monobromination. google.com
Dichloromethane Nonpolar AproticProvides good solubility and allows for a controlled reaction environment. oup.com

Temperature is a critical parameter in controlling the extent of bromination.

Lowering the reaction temperature generally slows down the reaction rate and can enhance selectivity for monobromination by disfavoring the subsequent bromination of the initially formed product. oup.comgoogle.com Reactions are often carried out at or below room temperature, and in some cases, at temperatures as low as 0°C, to minimize the formation of polybrominated species. researchgate.netscribd.com For instance, the bromination of phenol in carbon disulfide at low temperatures leads to controlled bromination. prepp.in Conversely, elevated temperatures can lead to faster reaction rates but may also increase the likelihood of over-bromination. google.com Precise temperature control is therefore essential for achieving a high yield of this compound.

Solvents: Acetic Acid, Carbon Tetrachloride, and Dichloromethane

Purification Techniques: Recrystallization and Distillation

Once the synthesis is complete, the crude this compound product requires purification to remove unreacted starting materials, by-products such as dibrominated phenols, and other impurities. The choice of purification method depends on the physical properties of the compound and its impurities. For solid compounds like this compound, recrystallization and distillation are common and effective techniques. google.com

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable hot solvent. The principle relies on the fact that the solubility of the desired compound and its impurities in the chosen solvent varies with temperature. An ideal solvent will dissolve a large amount of the product at high temperatures but only a small amount at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures. As the saturated hot solution cools, the solubility of the desired compound decreases, causing it to crystallize out, leaving the impurities behind in the solution (or filtered off if insoluble). The purified crystals are then collected by filtration. sciencemadness.org

Distillation: While typically used for liquids, distillation, specifically fractional distillation under reduced pressure (vacuum distillation), can be employed to purify solids that are stable at their boiling points. google.comgoogle.com This method separates compounds based on differences in their boiling points. For this compound, vacuum distillation lowers the boiling point, preventing thermal decomposition that might occur at the higher temperatures required for distillation at atmospheric pressure. The crude product is heated, and the fraction that vaporizes and condenses within the specific boiling range of the pure compound is collected. This method is effective for separating the desired product from non-volatile impurities or from by-products with significantly different boiling points. google.com

Industrial Scale Bromination via Continuous Flow Reactors

For industrial-scale production, traditional batch processing can present challenges related to safety, heat management, and scalability. Continuous flow reactors offer a modern and efficient alternative for the bromination of phenols. nih.gov In a continuous flow system, reagents are continuously pumped through a network of tubes or channels where the reaction occurs. google.com

This methodology provides several key advantages:

Enhanced Safety: The small reaction volumes at any given moment significantly reduce the risks associated with handling hazardous reagents like bromine and managing highly exothermic reactions. nih.gov In-situ generation of bromine from safer precursors like HBr and an oxidant can also be integrated into the flow system, avoiding the storage and transport of large quantities of molecular bromine. nih.gov

Precise Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time. This precise control leads to better reaction selectivity, minimizing the formation of unwanted by-products like di- or tri-brominated species.

Improved Yield and Purity: The enhanced control and efficiency of continuous flow systems often result in higher product yields and purity compared to batch processes.

Scalability: Scaling up production is more straightforward, as it can often be achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel).

Industrial synthesis of related compounds, such as 2-Bromo-4-(sec-butyl)phenol, utilizes continuous flow reactors to maintain exact temperature and reagent addition rates, which is critical for achieving high yield and purity.

Precursor Synthesis: 4-Isopropylphenol

The availability of high-purity 4-isopropylphenol is crucial for the synthesis of this compound. It is typically manufactured through the isopropylation of phenol. google.comwikipedia.org

Isopropylation of Phenol via Acid Catalysis

The isopropylation of phenol is an acid-catalyzed electrophilic alkylation reaction, commonly employing propylene (B89431) or isopropyl alcohol as the alkylating agent. wikipedia.orgsmolecule.com The reaction is typically catalyzed by Brønsted or Lewis acids, such as sulfuric acid (H₂SO₄), or solid acid catalysts like zeolites and acid-treated clays. smolecule.comkoreascience.kr

The reaction proceeds via the formation of an isopropyl carbocation from the alkylating agent under acidic conditions. This electrophile then attacks the electron-rich phenol ring. However, this process generally yields a mixture of isomers, including 2-isopropylphenol (B134262) (ortho-), 4-isopropylphenol (para-), and di- and tri-substituted phenols. google.comwikipedia.org The direct synthesis often results in a low proportion of the desired 4-isopropylphenol, with the ortho-isomer being a major product. google.com

Isomerization of 2-Isopropylphenol to 4-Isopropylphenol

Due to the low selectivity of direct isopropylation for the para-isomer, a more economical route involves the isomerization of the more abundant 2-isopropylphenol to the desired 4-isopropylphenol. google.com This process is also acid-catalyzed and is technically a transalkylation reaction, where the isopropyl group is transferred from one phenol molecule to another until a thermodynamic equilibrium is approached.

Specific and effective catalyst systems have been developed to facilitate the isomerization of 2-isopropylphenol to 4-isopropylphenol with high efficiency and minimal formation of the meta-isomer. google.comgoogleapis.com A patented process describes two highly effective catalyst systems for this transalkylation, which is carried out by heating 2-isopropylphenol in the presence of excess phenol. google.com

Sulfuric Acid-Treated Clay with Molecular Sieves: This hybrid catalyst system combines an acid-treated clay, such as montmorillonite, with a molecular sieve. google.com The reaction is typically conducted at temperatures between 90°C and 250°C. The clay provides the acidic sites for the isomerization, while the molecular sieves are thought to play a critical role, possibly by managing water content. google.com

Trifluoromethanesulfonic Acid (TFMSA): TFMSA (CF₃SO₃H) is a "superacid" that serves as a highly active and efficient catalyst for this transformation. google.com It can achieve significant conversion at lower temperatures and in shorter reaction times compared to the clay-based system. google.com

Catalytic Isomerization of 2-Isopropylphenol to 4-Isopropylphenol google.com
Catalyst SystemTemperatureTimeResulting Mixture Composition
10% H₂SO₄ on Montmorillonite Clay + SKF 500 Molecular Sieve190°C (reflux)600 min10.3% 4-IPP, 13.2% 2-IPP, 73.8% Phenol, 1.7% 3-IPP
Trifluoromethanesulfonic Acid (TFMSA)125°C250 min16.8% 4-IPP, 11.4% 2-IPP, 73.0% Phenol (implied), 0.8% 3-IPP

Alternative Bromination Strategies

While direct bromination with elemental bromine is common, its high reactivity and hazardous nature have prompted the development of alternative bromination methods. chemrxiv.orgcambridgescholars.com These strategies often offer milder reaction conditions, higher regioselectivity, and improved safety profiles.

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for the bromination of aromatic compounds, including phenols. chemrxiv.orgcambridgescholars.com It is a solid, making it easier and safer to handle than liquid bromine. Reactions with NBS are often carried out in polar solvents and can be initiated by radical initiators or acid catalysts, providing a high degree of control over the bromination process. chemrxiv.orgacs.org

In-situ Generation of Bromine: To avoid the direct handling of bromine, it can be generated within the reaction mixture (in situ) from safer, more stable precursors. A common method involves the oxidation of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), with an oxidizing agent. nih.gov Oxidants like potassium bromate (B103136) (KBrO₃), hydrogen peroxide (H₂O₂), or even sodium hypochlorite (B82951) (NaOCl) can be used to convert the bromide ion (Br⁻) to an electrophilic bromine species (e.g., Br⁺ or Br₂). nih.govchemrxiv.org This approach is particularly well-suited for continuous flow systems. nih.gov

Other Brominating Agents: A variety of other reagents have been developed for selective bromination. These include bromotrimethylsilane (B50905) (TMSBr) and systems like (diacetoxyiodo)benzene (B116549) in combination with aluminum bromide (AlBr₃), which can offer unique selectivity profiles. researchgate.net

These alternative methods provide a valuable toolkit for chemists to perform brominations more safely and selectively, tailored to the specific requirements of the substrate and the desired product.

Utilizing I(III)-based Reagents (e.g., PIDA-AlBr₃ System)

A modern and efficient method for the synthesis of this compound involves the use of hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), in conjunction with aluminum bromide (AlBr₃). This system provides a practical route for electrophilic bromination under mild conditions. rsc.orgrsc.org The reaction is typically carried out in a solvent like acetonitrile (B52724) at room temperature. rsc.org

The combination of PIDA and AlBr₃ generates a potent brominating species, suggested to be PhIOAcBr through DFT calculations. rsc.orgrsc.org This active species then reacts with the phenol to yield the brominated product. This method has been successfully applied to a range of electron-rich and electron-poor phenolic substrates. rsc.org For instance, the bromination of 4-isopropylphenol using this system has been reported, although the yield for this specific substrate was noted to be 18%. rsc.org

The general procedure involves dissolving the phenolic substrate and PIDA in acetonitrile, followed by the addition of AlBr₃. rsc.org The reaction mixture is stirred at room temperature until the starting material is consumed. rsc.org This approach offers several advantages, including operational simplicity and the avoidance of harsh reaction conditions. rsc.org

Table 1: Reaction Parameters for Bromination using PIDA-AlBr₃ System To view the table, click on the "Show details" button.

Show details
ParameterConditionSource
Reagents Phenyliodine(III) diacetate (PIDA), Aluminum bromide (AlBr₃) rsc.org
Solvent Acetonitrile rsc.org
Temperature Room Temperature rsc.org
Substrate 4-isopropylphenol rsc.org
Yield 18% rsc.org

Bromination of Related Phenol Isomers and Alkyl-Substituted Phenols

The synthesis of this compound is a specific example of the broader class of reactions involving the bromination of phenol isomers and other alkyl-substituted phenols. The regioselectivity of these reactions is highly dependent on the nature and position of the substituents on the phenol ring, as well as the brominating agent and reaction conditions used.

Traditional methods for the bromination of phenols often employ molecular bromine (Br₂) or N-bromosuccinimide (NBS). beilstein-journals.orgnih.gov However, these reagents can suffer from drawbacks such as the use of toxic materials, harsh conditions, and lack of selectivity, sometimes leading to polybrominated products. beilstein-journals.orgnih.gov For instance, the direct bromination of phenols with molecular bromine can result in polybromination. researchgate.net

The position of the alkyl group significantly directs the incoming bromine atom. In the case of 4-isopropylphenol, the bulky isopropyl group at the para position directs the electrophilic bromine to one of the ortho positions. The hydroxyl group is a strong activating group and directs ortho- and para-. Since the para- position is blocked, bromination occurs at the ortho- position.

Various studies have investigated the bromination of a wide array of substituted phenols, providing insight into the factors controlling the reaction outcome. oup.com For example, the bromination of phenols with electron-donating groups generally proceeds under milder conditions and with higher yields compared to those with electron-withdrawing groups. oup.com The choice of solvent can also play a crucial role in the selectivity of the bromination reaction. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly methods for chemical synthesis, and the bromination of phenols is no exception. These "green chemistry" approaches aim to reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgnih.gov

One promising green approach is the use of visible-light-induced photoredox catalysis for the in-situ generation of bromine from a bromide source. beilstein-journals.orgnih.gov This method avoids the direct handling of highly toxic and volatile liquid bromine. nih.gov The process typically involves a ruthenium-based photoredox catalyst that, upon excitation with visible light, initiates a single electron transfer process to generate the brominating species. beilstein-journals.orgnih.gov

Another green strategy involves the use of aqueous reaction media, which is inherently safer and more environmentally benign than many organic solvents. researchgate.net For example, an aqueous calcium bromide-bromine (CaBr₂-Br₂) system has been developed for the efficient and regiospecific bromination of various aromatic compounds, including phenols. researchgate.net This system allows for instantaneous reactions at room temperature and the recycling of the brominating reagent. researchgate.net

Furthermore, the use of solid catalysts, such as zeolites, in conjunction with a bromide source like potassium bromide and an oxidant like hydrogen peroxide, represents another eco-friendly alternative. tandfonline.com Boric acid has also been explored as a recyclable catalyst for the regioselective bromination of aromatic compounds using potassium bromide and hydrogen peroxide. tandfonline.com These methods often offer high yields, mild reaction conditions, and high selectivity. tandfonline.com A one-pot synthesis of bromophenols from arylboronic acids using hydrogen peroxide and hydrogen bromide in ethanol (B145695) has also been reported as a rapid and green protocol. nih.gov

Table 2: Comparison of Green Bromination Methods To view the table, click on the "Show details" button.

Show details
MethodKey FeaturesSource
Visible-Light Photoredox Catalysis In-situ generation of bromine, avoids use of liquid bromine, mild conditions. beilstein-journals.orgnih.gov
Aqueous CaBr₂-Br₂ System Aqueous medium, instantaneous reaction, recyclable reagent. researchgate.net
Boric Acid Catalyzed Bromination Recyclable catalyst, uses H₂O₂ as oxidant, high selectivity. tandfonline.com
Arylboronic Acid Hydroxylation/Bromination One-pot synthesis, rapid reaction, uses H₂O₂/HBr in ethanol. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy.researchgate.netbenchchem.com

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR reveals the chemical environment of individual atoms and their connectivity.

¹H NMR Spectral Analysis.researchgate.net

A study on the electrophilic bromination of 4-isopropylphenol (B134273) reported the ¹H NMR data for the resulting 2-Bromo-4-isopropylphenol. rsc.org

¹³C NMR Spectral Analysis.researchgate.netbenchchem.com

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. In the case of this compound, distinct signals are expected for each unique carbon atom in the aromatic ring and the isopropyl group. The carbon atom attached to the bromine atom would be significantly influenced by the halogen's electronegativity. Similarly, the carbon atoms of the isopropyl group and the aromatic ring will have characteristic chemical shifts.

A publication on the electrophilic bromination of phenols provides the following ¹³C NMR data for this compound in CDCl₃: δ 150.1, 138.4, 132.3, 130.3, 117.1, 106.9, 19.6, 18.7. rsc.org These shifts correspond to the different carbon environments within the molecule.

Table 1: ¹³C NMR Chemical Shifts for this compound

Chemical Shift (ppm)
150.1
138.4
132.3
130.3
117.1
106.9
19.6
18.7

Data obtained from a study on electrophilic bromination of phenols. rsc.org

Mass Spectrometry (MS).benchchem.com

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Fragmentation Pathways and Molecular Ion Analysis.researchgate.net

The mass spectrum of this compound is characterized by the presence of a molecular ion peak. researchgate.net Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a pair of peaks (M and M+2) of almost equal intensity. docbrown.infolibretexts.org The molecular weight of this compound is 215.09 g/mol . nih.gov

The fragmentation of this compound under mass spectrometry involves several key pathways. One common fragmentation is the loss of a methyl group (CH₃) from the isopropyl substituent, leading to a more stable secondary carbocation. Another significant fragmentation pathway is the loss of the entire isopropyl group. Cleavage of the C-Br bond can also occur, resulting in the loss of a bromine radical.

Influence of Substituents on Fragmentation Patterns.researchgate.net

The substituents on the phenol (B47542) ring, namely the bromine atom and the isopropyl group, have a significant influence on the fragmentation pattern of this compound. The isopropyl group, being a branched alkyl chain, is prone to fragmentation, particularly the loss of a methyl radical to form a stable benzylic cation.

A study comparing the fragmentation of this compound with 2,6-dibromo-4-isopropenylphenol noted that the presence of a second bromine atom affects the fragmentation pattern. researchgate.net In this compound, the spectrum is dominated by the loss of a methyl radical. researchgate.net Competing decompositions include the loss of bromine and COH radicals. researchgate.net

Infrared (IR) Spectroscopy.benchchem.com

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (O-H) group, the aromatic C-H bonds, the C-O bond, and the C-Br bond.

A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the isopropyl group would appear in the region of 2850-3100 cm⁻¹. The C-O stretching vibration is typically observed around 1200 cm⁻¹. The C-Br stretching vibration is expected to appear at lower frequencies, generally in the range of 500-600 cm⁻¹. PubChem provides access to the vapor phase IR spectrum of this compound. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-Bromo-4-t-butyl-6-isopropylphenol
4-isopropylphenol

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the benzene (B151609) ring.

While specific experimental UV-Vis absorption maxima (λmax) for this compound are not extensively documented in readily available literature, the spectrum is expected to be characteristic of a substituted phenol. The presence of the hydroxyl (-OH), bromo (-Br), and isopropyl (-CH(CH₃)₂) groups on the benzene ring will influence the precise wavelength and intensity of the absorption bands compared to unsubstituted phenol. These substituents can cause shifts in the absorption maxima to longer wavelengths (bathochromic shift) and changes in absorption intensity. Theoretical studies using methodologies like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra for such molecules where experimental data is scarce. googleapis.com

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) and crystallography are the definitive methods for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing.

A review of published scientific literature indicates that a single-crystal X-ray diffraction analysis for this compound itself has not been reported. Therefore, detailed crystallographic data, including unit cell dimensions and space group, for the pure compound are not available at this time.

Although the crystal structure of this compound is not documented, the structural analysis of its isomer, 4-Bromo-2-isopropylphenol (B32581), has been successfully achieved through the technique of co-crystallization. Co-crystallization is a powerful method in crystal engineering used to form stable, crystalline solids from compounds that are otherwise difficult to crystallize, such as oils or amorphous solids. nih.govthepharmajournal.com This is achieved by combining the target molecule with a suitable "co-former" through non-covalent interactions.

In the context of developing a scalable manufacturing process for the anesthetic Ciprofol, the intermediate 4-Bromo-2-isopropylphenol was found to be an oily substance that was difficult to purify. acs.org To overcome this, researchers formed a co-crystal with 4-dimethylaminopyridine (B28879) (DMAP). acs.org This process resulted in a solid co-crystal with a high purity of 99.9% and a high yield of 95%. acs.org The structure of this bromophenol-DMAP co-crystal was definitively confirmed by single-crystal X-ray analysis. acs.org

This approach highlights how co-crystallization can be a critical step in the purification and characterization of brominated isopropylphenol derivatives. The formation of co-crystals has also been documented for 4-Bromo-2-isopropylphenol with a different co-former, 1,4-diazabicyclo[2.2.2]octane (DABCO), further demonstrating the utility of this method. google.comgoogle.com

Table 1: Documented Co-crystal Systems for a this compound Isomer

Target Compound Isomer Co-former Purpose Structural Confirmation
4-Bromo-2-isopropylphenol 4-dimethylaminopyridine (DMAP) Purification of oily intermediate Single-crystal X-ray analysis acs.org
4-Bromo-2-isopropylphenol 1,4-diazabicyclo[2.2.2]octane (DABCO) Isolation and purification X-ray Powder Diffraction (XRPD) google.comnewdrugapprovals.org

Theoretical and Computational Studies of 2 Bromo 4 Isopropylphenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules like 2-bromo-4-isopropylphenol. Calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can predict optimized geometries, electrostatic potentials, and frontier molecular orbitals. These computational models are validated by comparing calculated data, such as bond lengths and angles, with experimental results from techniques like single-crystal X-ray diffraction, often showing deviations of less than 0.05 Å for bonds like C-Br.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For instance, the HOMO-LUMO energy gap for some related metallophthalocyanine compounds is around 2.1 eV. researchgate.net The analysis of the HOMO and LUMO energies helps in predicting how this compound will interact with other chemical species, indicating that charge transfer can occur within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net9afi.com For phenolic compounds, the oxygen atom of the hydroxyl group typically shows a negative potential, making it a hydrogen bond acceptor site. researchgate.net The distribution of electrostatic potential across the molecule is a key determinant of its interaction with biological targets and other molecules. ljmu.ac.uk

Fukui functions are used in computational chemistry to predict the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. These indices are derived from changes in electron density. For similar compounds, Fukui function analysis has shown that electrophilic attack is highly favorable at specific carbon atoms within the aromatic ring. researchgate.net This type of analysis is crucial for understanding the regioselectivity of reactions involving this compound, such as further halogenation or other substitution reactions. researchgate.net

Electrostatic Potential Maps

Solvent Effects Modeling (e.g., Polarizable Continuum Model - PCM)

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. The Polarizable Continuum Model (PCM) is a computational method used to simulate these solvent effects. rsc.org In the context of this compound, PCM calculations can be used to model how a solvent like acetonitrile (B52724) affects its conformational stability and reaction pathways. rsc.org This is particularly important for accurately predicting reaction outcomes and understanding spectroscopic properties in solution.

Quantum Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.netajrconline.org These models often use quantum chemical descriptors, such as electronic energy and charge distributions, to predict the activity of new compounds. researchgate.net For phenolic compounds, QSAR studies have been used to predict their toxicity and other biological activities. ajrconline.org By developing QSAR models for a series of brominated phenols, including this compound, it is possible to predict their potential as, for example, anti-colorectal cancer agents or their pharmacokinetic properties like clearance and volume of distribution. researchgate.netnih.gov These models are instrumental in guiding the design of new molecules with desired biological activities. frontiersin.org

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility and dynamic behavior of molecules over time. unicamp.brresearchgate.net For this compound, MD simulations can be used to explore its different stable conformations and the energy barriers between them. This is particularly relevant when studying its interaction with biological macromolecules, such as enzymes or receptors. researchgate.netgoogle.com By simulating the compound in a solvated environment, researchers can gain insights into its binding modes and the stability of the resulting complex, which is crucial for drug design and understanding its mechanism of action at a molecular level. unicamp.brresearchgate.net

Reactivity and Derivatization of 2 Bromo 4 Isopropylphenol

Catalytic Applications

The reactivity of 2-Bromo-4-isopropylphenol makes it a candidate for use in various catalytic processes, primarily as a substrate or precursor to ligands in metal-catalyzed reactions.

The carbon-bromine bond in this compound is a key site for reactivity in cross-coupling reactions. This class of reactions is fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the ortho position makes the compound a suitable candidate for participating in reactions like Suzuki-Miyaura, Stille, and Kumada couplings. ambeed.com In these processes, a palladium catalyst is commonly used to activate the C-Br bond, enabling the coupling with various partners such as boronic acids (Suzuki), organostannanes (Stille), or Grignard reagents (Kumada).

While specific research detailing the use of this compound itself as a ligand is not extensively documented, its role as a precursor is evident. For instance, the synthesis of more complex molecules often begins with a cross-coupling reaction to replace the bromine atom, thereby constructing a larger molecular scaffold which may then act as a ligand or a final target molecule. Related bromophenol compounds are widely used as building blocks in this manner.

Oxidative Coupling Reactions

The oxidative coupling of phenols is a method for forming new carbon-carbon or carbon-oxygen bonds. Research into the oxidative coupling of 2-halophenols using potassium ferricyanide (B76249) (K3Fe(CN)6) in a benzene (B151609) solution has been conducted. clockss.org While the study focused on a range of 2-halophenols, it provides insight into the potential reactivity of this compound under similar conditions.

In a related example, the oxidative coupling of 2-bromo-4-t-butyl-6-isopropylphenol with K3Fe(CN)6 was investigated, yielding specific products. clockss.orglookchem.com This suggests that this compound would likely undergo intramolecular or intermolecular coupling to form substituted dibenzofuran (B1670420) derivatives or biphenol compounds, although specific yields and products for this exact substrate were not detailed in the provided research. clockss.org

Reactant ExampleReagentSolventReported OutcomeReference
2-Bromo-4-t-butyl-6-isopropylphenolK3Fe(CN)6BenzeneFormation of dibenzofuran derivatives clockss.org

Formation of Phenoxy Diaminopyrimidine Compounds

Phenoxy diaminopyrimidine structures are significant in medicinal chemistry. The synthesis of these compounds often involves the coupling of a substituted phenol (B47542) with a pyrimidine (B1678525) core. While specific documentation detailing the use of this compound for this purpose is limited, processes involving its isomers are well-established. For example, a novel process for synthesizing 5-((2,4-diaminopyrimidin-5-yl)oxy)-4-isopropyl-2-methoxybenzenesulfonamide (Compound A) utilizes 4-bromo-2-isopropylphenol (B32581) as a key intermediate. google.comgoogle.comlookchem.com In that synthesis, 2-isopropylphenol (B134262) is first brominated to produce the 4-bromo-2-isopropylphenol intermediate. google.com This intermediate is then carried through several steps to yield the final diaminopyrimidine product.

Similarly, syntheses involving 2-bromo-5-isopropyl-phenol have been reported in the preparation of other diaminopyrimidine modulators of P2X3 and P2X2/3 receptors. epo.orgpatsnap.com These examples highlight the utility of bromo-isopropylphenol isomers in constructing complex pharmaceutical agents, suggesting a potential, though not explicitly documented, role for this compound in similar synthetic strategies.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be deprotonated to form a phenoxide ion. This enhances its nucleophilicity, allowing it to participate in a variety of substitution reactions. smolecule.com

Common reactions at the hydroxyl group include:

Etherification: The phenoxide can react with alkyl halides or other electrophiles to form ethers. An example is the formation of 2-(2-Bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethyl-piperidin-4-yl)-acetamide, where an acetamide (B32628) group is linked via an ether bond to the phenol. vulcanchem.com

Esterification: Reaction with acyl chlorides or anhydrides yields phenyl esters. uomustansiriyah.edu.iq

Oxidation: Under certain conditions, the phenol group can be oxidized to form quinone-type structures.

These reactions are fundamental for modifying the properties of the molecule or for introducing functional handles for further derivatization.

Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring is a versatile functional group that primarily engages in two types of reactions: substitution and reduction.

Substitution Reactions: The bromine atom can be replaced by other groups through various mechanisms.

Nucleophilic Aromatic Substitution (SNAr): Although less common unless the ring is activated by strong electron-withdrawing groups, this pathway can replace the bromine with nucleophiles.

Metal-Catalyzed Cross-Coupling: As discussed in section 5.1.1, this is the most significant reaction pathway. The bromine atom is readily replaced by alkyl, aryl, or vinyl groups using catalysts like palladium. ambeed.com

Reduction (Debromination): The bromine atom can be removed and replaced with a hydrogen atom. This can be achieved using various reducing agents, such as zinc dust in acetic acid or through catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst. This reaction is useful if the bromine was initially introduced as a protecting or directing group and is no longer needed in the final molecule.

Synthesis of Isothiocyanate Derivatives

A plausible synthetic route would first require the introduction of an amino group onto the phenolic ring, which could then be converted to the isothiocyanate. However, direct methods starting from this compound are not described in the consulted research. lookchem.comrsc.org

Biological Activity and Mechanistic Investigations

Antimicrobial and Antifungal Properties

Phenolic compounds are known for their antimicrobial effects, and the introduction of a bromine atom can enhance this activity. The antimicrobial and antifungal properties of 2-bromo-4-isopropylphenol and similar compounds are attributed to their ability to disrupt microbial cell membranes and interfere with essential metabolic processes.

Efficacy against Staphylococcus aureus and Escherichia coli

Studies on brominated phenols have demonstrated their potential as antibacterial agents. For instance, related compounds have shown significant inhibitory effects against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. The presence of the bromine atom is thought to enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular functions. While specific data for this compound is limited in the provided search results, the activity of structurally similar compounds suggests its potential efficacy.

Minimum Inhibitory Concentration (MIC) Studies

Minimum Inhibitory Concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. For brominated phenols, MIC values have been determined against various pathogens. For example, a study on a related compound, 2-bromo-5-isopropylphenol, indicated a significant reduction in the viability of Escherichia coli and Staphylococcus aureus at concentrations as low as 100 µg/mL. Another study on a similar compound, 2-bromo-4-(sec-butyl)phenol, also highlights its evaluation for MIC against these bacteria.

Below is an interactive data table summarizing the reported antimicrobial activity of a related brominated phenol (B47542).

Bacterial StrainConcentration (µg/mL)EffectReference
Escherichia coli100Significant reduction in viability
Staphylococcus aureus100Significant reduction in viability

Enzyme Inhibition and Protein Interactions

The biological activity of this compound is also linked to its ability to interact with and inhibit enzymes and other proteins. smolecule.com The phenolic hydroxyl group and the bromine atom are key features that can participate in these interactions.

Interaction with Enzyme Active Sites

Phenolic compounds can interact with the active sites of enzymes, leading to a modulation of their activity. For instance, 4-trifluoromethylphenol, another halogenated phenol, has been shown to inhibit the enzyme activity of purified glyceraldehyde-3-phosphate dehydrogenase in a time and concentration-dependent manner, with the loss of thiol residues paralleling the loss in enzyme activity. researchgate.net The bromine atom in this compound may enhance its binding affinity to certain enzymes or receptors.

Disruption of Biochemical Pathways

By interacting with key proteins and enzymes, this compound and related compounds can disrupt essential biochemical pathways. These interactions can lead to the inhibition of microbial growth or other cellular processes. lookchem.com For example, the disruption of bacterial cell membranes is a key mechanism of action for many phenolic compounds. Furthermore, some phenolic compounds are known to form reactive intermediates, such as quinone methides, which can alkylate cellular macromolecules and lead to cytotoxicity. researchgate.net

Pharmacological Activity Evaluation

The biological activities of this compound make it a compound of interest for further pharmacological evaluation. smolecule.com Its antimicrobial properties suggest potential applications in the development of new therapeutic agents. smolecule.comcymitquimica.com Additionally, its ability to interact with enzymes and proteins indicates that it could serve as a scaffold for designing molecules with specific pharmacological targets. For example, this compound itself was used as an intermediate in the synthesis of VU0134992, a potent inhibitor of the Kir4.1 potassium channel. nih.gov The broader pharmacological potential of this and related compounds continues to be an area of active research. lookchem.com

Investigation as a Potential Therapeutic Agent

This compound has been identified as a compound of interest in pharmaceutical research due to its noted biological activity. It is considered a candidate for drug development, with particular attention given to its potential in antimicrobial and anticancer therapies. smolecule.com The cytotoxic effects of the compound have been observed in various assays, which supports its investigation as a potential anticancer agent. smolecule.com

Furthermore, its demonstrated antimicrobial properties make it a subject for further pharmacological studies in the development of new agents to combat microbial infections. smolecule.com The interaction of this compound with proteins and biological membranes suggests potential applications in medicinal chemistry, where it could serve as a scaffold for designing more complex therapeutic molecules. smolecule.com A related compound, 4-Bromo-2-isopropylphenol (B32581), has been used as an intermediate in the synthesis of agents targeting hormone-dependent diseases and thyroid hormone receptor specific analogs, highlighting the therapeutic relevance of this structural motif. lookchem.com

Comparative Analyses with Related Phenolic Compounds

The biological activity of this compound can be understood more clearly through comparative analysis with other substituted phenolic compounds. Studies on various brominated phenols reveal that structural modifications significantly impact their interactions with biological targets.

In studies of lipoxygenase inhibition, simple bromophenols such as 4-bromophenol (B116583) and 2,4-dibromophenol (B41371) were found to be weak inhibitors, suggesting that the basic bromophenol structure alone is insufficient for high-potency activity. This contrasts with more complex brominated compounds, like certain marine-derived brominated diphenyl ethers, which exhibit greater potency.

Furthermore, in the context of receptor binding, studies on brominated phenolic compounds and the thyroid receptor β showed that affinity generally increased with a higher degree of halogenation and with the mass of the halogen atom. nih.gov This suggests that both the number and type of halogen substituents are critical factors in determining the biological interactions of phenolic compounds.

The relationship between the chemical structure of substituted phenols and their biological activity is a critical area of study. For this compound, the specific arrangement of the bromine atom and the isopropyl group on the phenol ring dictates its function.

The position of the bromine atom is crucial. Studies on enzyme inhibition suggest that para-bromination (a bromine at the 4-position) can enhance the potency of simple phenols, whereas the effects of ortho-bromination (as in this compound) can differ. The presence of bromine, an electron-withdrawing group, and its position on the aromatic ring alters the electronic distribution and reactivity of the phenol.

The alkyl group also plays a significant role. The isopropyl group at the 4-position of this compound is an electron-donating group that increases the compound's lipophilicity (fat-solubility). This property can facilitate the compound's ability to cross biological membranes and interact with intracellular targets. Research on other 4-alkylphenols has shown that the binding affinity to receptors often increases with the size of the alkyl group, indicating the importance of this structural feature. scispace.com

Receptor Binding Studies (e.g., Estrogen Receptor, Androgen Receptor)

Direct receptor binding data for this compound is limited in the reviewed literature. However, studies on the structurally analogous compound 2-bromo-4-nonylphenol (NPBr) , which also features a bromine atom at the 2-position and an alkyl chain at the 4-position, provide valuable insights into how this substitution pattern may affect binding to steroid receptors.

In a study using a recombinant yeast steroid receptor transcription assay, the binding of 2-bromo-4-nonylphenol to the estrogen receptor (ER) was evaluated. The results showed that while the parent compound, 4-nonylphenol (B119669) (NP), was estrogenic, the introduction of a bromine atom at the 2-position markedly reduced its activity. nih.gov The EC50 value for 2-bromo-4-nonylphenol was 6.7 x 10⁻⁶ M, making it 48 times less active than 4-nonylphenol. nih.gov The dibrominated version, 2,6-dibromo-4-nonylphenol (B14337813) (NPBr₂), was found to be inactive in the estrogen receptor assay. nih.gov

The same study also investigated the androgenic activity of these compounds. 4-nonylphenol, 2-bromo-4-nonylphenol, and 2,6-dibromo-4-nonylphenol were all found to be weakly androgenic in the yeast androgen receptor transcription assay. nih.gov Unlike the effect on estrogenic activity, bromination did not significantly alter this weak androgenic activity. nih.gov None of the tested compounds showed significant anti-estrogenic or anti-androgenic activity. nih.gov

These findings suggest that for 4-alkylphenols, bromination at the ortho position can substantially decrease estrogen receptor binding activity while having a negligible effect on their weak androgen receptor activity. nih.gov

Interactive Data Table: Estrogen Receptor Activity of Brominated Nonylphenol

CompoundStructureEC50 (M) in YES AssayActivity vs. 4-Nonylphenol
4-Nonylphenol (NP) Alkylphenol~1.4 x 10⁻⁷Reference
2-Bromo-4-nonylphenol (NPBr) Mono-brominated alkylphenol6.7 x 10⁻⁶48-fold less active
2,6-Dibromo-4-nonylphenol (NPBr₂) Di-brominated alkylphenolNot ActiveInactive

Data sourced from a study on the products of bromination of technical nonylphenol. nih.gov The Yeast Estrogen Screen (YES) assay measures estrogen receptor transcription activity.

Environmental Fate and Occurrence of 2 Bromo 4 Isopropylphenol

Formation as a Pyrolysis Product

2-Bromo-4-isopropylphenol has been identified as a pyrolysis product originating from the thermal decomposition of materials containing brominated flame retardants. researchgate.netcnrs.fr

The thermal degradation of Tetrabromobisphenol A (TBBPA), a widely used brominated flame retardant, is a significant source of this compound. cnrs.frnih.govresearchgate.net During pyrolysis, TBBPA undergoes decomposition, leading to the formation of various brominated and non-brominated compounds. researchgate.netnih.gov Studies have shown that the pyrolysis of brominated epoxy resins, which often contain TBBPA, yields a variety of phenols, including this compound. cnrs.fr The decomposition of the fire retardant component in these materials typically occurs between 270 and 370°C, releasing hydrogen bromide (HBr) and brominated aromatic compounds. nih.gov

The table below summarizes the formation of this compound and other related compounds during the pyrolysis of brominated epoxy resin.

Pyrolysis ProductMolecular Weight
2-bromophenol-
This compound214
2,4-dibromophenol (B41371)250
2,6-dibromophenol (B46663)250
2-bromo-4-isopropenylphenol212
2,6-dibromo-4-isopropylphenol292

Data sourced from a study on the GC/MS identification of pyrolysis products from fire-retardant brominated epoxy resin. researchgate.net

Electronic scrap and printed circuit boards (PCBs) are major sources of this compound in the environment due to the widespread use of brominated flame retardants in their production. nih.govnih.gov The pyrolysis of these materials, a common recycling and disposal method, leads to the release of this compound. nih.govscispace.com The thermal treatment of waste electrical and electronic equipment (WEEE) has been shown to produce a complex mixture of organic compounds, with this compound being among the identified substances. cnrs.fr The pyrolysis of paper-laminated PCBs containing TBBPA also results in the formation of this compound. nih.gov

The following table shows the relative abundance of selected phenolic compounds identified in the pyrolysis oil of mixed WEEE plastic.

CompoundPercentage in Pyrolysis Oil
Phenol (B47542)21.4%
4-isopropylphenol (B134273)8.8%
Styrene5.9%
Diphenyl carbonate2.4%
Bisphenol A2.3%

Data sourced from an analysis of products from the pyrolysis of plastics recovered from the commercial scale recycling of waste electrical and electronic equipment. scispace.com

The formation of this compound during pyrolysis involves debromination reactions. cnrs.fr The thermal degradation of TBBPA is initiated by the cleavage of a C-CH3 bond. researchgate.net This process is often accompanied by the formation of hydrogen bromide (HBr). researchgate.netnih.gov The HBr formed can then react further, contributing to the complex mixture of pyrolysis products. researchgate.net The presence of HBr has been observed to increase with temperature and in the presence of oxygen during the thermal decomposition of TBBPA. nih.gov The majority of the bromine from the original flame retardant is released as HBr. nih.gov

Pyrolysis of Electronic Scrap and Printed Circuit Boards

Aquatic Environmental Presence

The release of this compound from various sources, including industrial and municipal waste streams, can lead to its presence in aquatic environments. While specific quantitative data on its concentration in various water bodies is limited in the provided search results, the compound's formation from common industrial materials suggests a potential for aquatic contamination. scispace.comlitcatal.com The sonochemical degradation of related compounds like 4-isopropylphenol has been studied in aqueous solutions, indicating the relevance of understanding the fate of such phenolic compounds in water. sigmaaldrich.com

Degradation Pathways and Remediation

Understanding the degradation pathways of this compound is crucial for developing effective remediation strategies.

Sonochemical degradation is an advanced oxidation process that utilizes ultrasonic irradiation to break down organic pollutants in water. researchgate.netresearchgate.net This method generates highly reactive hydroxyl radicals (•OH) that can react with and degrade compounds like this compound. researchgate.net The degradation rate of similar compounds, such as 4-isopropylphenol, has been shown to be influenced by factors like initial concentration. sigmaaldrich.com The presence of other ions, such as bromide, can enhance the sonochemical destruction of organic pollutants by forming secondary radicals that are also capable of degrading the target compounds. researchgate.net

Photodegradation Mechanisms

The photodegradation of this compound in the environment is a complex process influenced by various factors, including the presence of oxygen and other reactive species. The primary mechanism involves the cleavage of the carbon-bromine (C-Br) bond, leading to the formation of various transformation products.

Research on related brominated phenols, such as tetrabromobisphenol A (TBBPA), provides insight into the potential photodegradation pathways of this compound. The photolysis of halogenated aromatic compounds in water typically proceeds through dehalogenation. nih.govresearchgate.net For brominated phenols specifically, this often involves the homolytic cleavage of the C-Br bond, resulting in the formation of a radical pathway. scispace.com

Under aerobic conditions, the presence of singlet oxygen can lead to the formation of photooxidation products. scispace.com For instance, studies on TBBPA have identified 2,6-dibromophenol and isopropylphenol derivatives as photooxidation products mediated by singlet oxygen. scispace.com The degradation process can also involve hydroxylation and demethylation. nih.gov

In the absence of oxygen (anaerobic or deaerated conditions), reductive debromination can occur. scispace.com This process involves the removal of bromine atoms, leading to less brominated phenols. For example, the photolysis of TBBPA under deaerated conditions has been shown to produce tribromobisphenol A and dibromobisphenol A. scispace.com

The cleavage of the bond between the benzene (B151609) ring and the isopropyl group is another key reaction in the photocatalytic degradation of similar compounds like TBBPA. nih.gov This can lead to the formation of a variety of intermediate products. Further oxidation of these intermediates can result in the formation of quinone derivatives and subsequently, aliphatic acids. nih.gov

It has been noted that the photodegradation of 4-halogenated phenols often follows a radical pathway initiated by the homolytic cleavage of the C-Br bond. scispace.com The subsequent reactions and rearrangements of the resulting intermediates are dependent on the specific position of the substituents on the phenol ring. nih.govresearchgate.net

Table 1: Potential Photodegradation Products of Brominated Phenols

Parent CompoundConditionKey Transformation ProductsReference
Tetrabromobisphenol A (TBBPA)Simulated Solar Light (Aerated)2,6-Dibromophenol, Isopropylphenol derivatives scispace.com
Tetrabromobisphenol A (TBBPA)Simulated Solar Light (Deaerated)Tribromobisphenol A, Dibromobisphenol A scispace.com
Tetrabromobisphenol A (TBBPA)Photocatalytic Degradation2,6-dibromo-4-isopropylphenol, 3,5-dibromo-4-hydroxybenzoic acid, 2,6-dibromo-4-methylphenol nih.govmdpi.com
Tetrabromobisphenol A (TBBPA)UV Irradiation4-isopropyl-2,6-dibromophenol, 4-isopropylene-2,6-dibromophenol, 4-(2-hydroxyisopropyl)-2,6-dibromophenol researchgate.netdiva-portal.org

Advanced Research Applications and Future Directions

Role as a Synthetic Intermediate

The reactivity of 2-Bromo-4-isopropylphenol, conferred by its hydroxyl, bromine, and isopropyl functional groups, makes it a versatile intermediate for the synthesis of more complex molecules. The phenolic hydroxyl group can undergo etherification and esterification, while the bromine atom provides a site for various coupling reactions and nucleophilic substitutions.

Pharmaceuticals and Agrochemicals

Brominated phenols are recognized as important precursors in the synthesis of pharmaceuticals and agrochemicals. thermofisher.kr The general class of 2-bromophenols is utilized in palladium-catalyzed heteroannulation reactions with 1,3-dienes to create dihydrobenzofuran scaffolds. digitellinc.comnih.gov These structural motifs are prevalent in a range of therapeutics and agrochemicals. digitellinc.comnih.gov

While direct synthesis pathways originating from this compound are specific to proprietary research, the applications of its isomer, 4-Bromo-2-isopropylphenol (B32581), highlight the potential of this structural class. For instance, 4-Bromo-2-isopropylphenol is a key intermediate in the synthesis of biphenyl (B1667301) proteomimetics that function as estrogen receptor-α coactivator binding inhibitors, which are relevant for developing drugs against hormone-dependent diseases. lookchem.comechemi.com It is also used to produce specific analogs of the thyroid hormone receptor. lookchem.comechemi.com The parent compound, 4-isopropylphenol (B134273), is also a known building block for various pharmaceuticals. solubilityofthings.com Given these precedents, this compound represents a promising starting material for generating novel molecular libraries to screen for biological activity.

Dyes and Fragrances

Phenolic compounds and their derivatives have long been central to the dye and fragrance industries. Isopropylphenols, the precursors to this compound, are used as intermediates in the production of dyes and as raw materials for fragrances. 888chem.com Specifically, 4-isopropylphenol is noted for its use in synthesizing vinyl compounds and for its aromatic properties, which are harnessed in the flavor and fragrance industry. solubilityofthings.comnih.gov

Bromophenols, as a class, are used as intermediates in the dyestuff field. thermofisher.kr The presence of bromine can influence the color and stability of dye molecules. solubilityofthings.com Although specific applications of this compound in commercial dyes or fragrances are not widely documented in public literature, its structural components suggest its potential as a precursor for creating novel dyes with specific chromatic properties or as a building block for complex fragrance molecules.

Materials Science Applications

In materials science, functionalized phenols are crucial for building polymers and specialized organic materials. Research has shown that 2-bromophenols can be used in palladium-mediated coupling reactions to form dihydrobenzofurans, which are core structures in various organic materials. nih.gov This convergent synthetic approach allows for the creation of diverse libraries of functionalized dihydrobenzofuran-containing compounds, which can be screened for novel material properties. nih.gov

The reactivity of the C-Br bond allows for participation in polymerization reactions, such as Suzuki or Stille coupling, to create novel polymers with tailored electronic or physical properties. The phenolic group can also be modified to attach the molecule to polymer backbones. This dual functionality makes brominated phenols valuable in the development of advanced materials, including flame retardants, specialty polymers, and functional organic materials.

Analytical Chemistry Applications

In analytical chemistry, well-defined chemical compounds serve as essential reference standards for the identification and quantification of related substances in complex mixtures. This compound, available as a high-purity substance from various chemical suppliers, is suitable for use as an analytical standard in techniques like chromatography (GC, HPLC) and mass spectrometry. sigmaaldrich.comscbt.comnih.gov

Spectrophotometric Reagent in Trace Element Determination

While direct studies on this compound as a spectrophotometric reagent are limited, the application of structurally similar compounds provides a strong indication of its potential. For example, a related compound, 2,6-dimercapto-4-isopropylphenol, has been successfully used as a reagent for the extraction-spectrophotometric determination of trace amounts of titanium (IV). This method relies on the formation of a stable, colored complex between the phenolic reagent and the metal ion, allowing for its quantification using a spectrophotometer. The presence of the isopropyl group and the reactive functional groups on the phenyl ring are key to this interaction. This suggests that this compound could potentially be developed into a selective chelating agent for the determination of other trace elements.

Emerging Research Areas and Unexplored Biological Activities

A significant area of emerging research focuses on the diverse biological activities of brominated phenols, many of which are naturally found in marine organisms like red algae. nih.govnih.govmdpi.comsciforum.net These compounds are known to possess a wide spectrum of bioactivities, including antimicrobial, anticancer, antidiabetic, and antioxidant properties. nih.govsciforum.net

The introduction of bromine atoms to a phenol (B47542) ring can enhance its biological efficacy. mdpi.com Synthetic bromophenols are being actively investigated for their therapeutic potential. Studies have shown that novel synthesized bromophenols can act as inhibitors of key enzymes. For example, some have been shown to inhibit human paraoxonase-1 (PON1), an enzyme involved in detoxification and antioxidant defense, while others have demonstrated inhibitory effects on carbonic anhydrase isozymes. tandfonline.comcore.ac.uk

The structural similarities of this compound to these bioactive compounds make it a candidate for further investigation. Its potential cytotoxic and antimicrobial properties are of particular interest for medicinal chemistry applications. smolecule.com Future research will likely focus on synthesizing derivatives of this compound to explore its structure-activity relationship and to screen for specific therapeutic effects, such as enzyme inhibition or receptor modulation. gla.ac.uk

Development of Novel Derivatives with Enhanced Properties

The chemical architecture of this compound, featuring a reactive bromine atom, a hydroxyl group, and an isopropyl substituent on a phenolic ring, makes it a valuable scaffold for the synthesis of more complex molecules. Researchers leverage these functional groups to construct novel derivatives with tailored and often enhanced biological or chemical properties. The strategic modification of the parent compound allows for the exploration of new therapeutic agents and functional materials.

The primary sites for chemical modification on this compound and its isomers are the phenolic hydroxyl group and the carbon-bromine bond. The hydroxyl group can undergo etherification, while the bromine atom can be substituted or participate in various cross-coupling reactions, paving the way for a diverse range of derivatives.

Case Study: Synthesis of P2X3 Receptor Antagonists

A prominent example of derivatization is the use of the isomer, 4-bromo-2-isopropylphenol, in the synthesis of Gefapixant, a selective P2X3 receptor antagonist. P2X3 receptors are implicated in sensory nerve signaling, and their antagonists are investigated for conditions like chronic cough. The synthesis transforms the simple bromophenol into a complex diaminopyrimidine derivative with highly specific biological activity.

The multi-step process, as detailed in patent literature, involves the following key transformation:

Methoxylation: The initial step is a copper-catalyzed methoxylation reaction. The 4-bromo-2-isopropylphenol is converted to 2-isopropyl-4-methoxyphenol (B185704). google.com This is a crucial step where the bromine atom is replaced with a methoxy (B1213986) group, fundamentally altering the electronic properties of the aromatic ring.

Further Elaboration: The resulting 2-isopropyl-4-methoxyphenol serves as a core structure that is further elaborated to build the final phenoxy diaminopyrimidine compound. google.com

This transformation highlights how a simple bromophenol is a key starting material for a drug candidate with properties far more complex and specific than the original molecule.

Derivatives for Endocrine and Metabolic Research

The scaffold provided by bromo-isopropylphenols is also instrumental in developing molecules that target the endocrine system.

Estrogen Receptor Modulators: The isomer 4-Bromo-2-isopropylphenol is a key intermediate in the synthesis of biphenyl proteomimetics. These derivatives are designed to act as inhibitors of estrogen receptor-α coactivator binding, a mechanism relevant to the development of treatments for hormone-dependent diseases like breast cancer. lookchem.com

Thyroid Hormone Analogs: The same precursor is used in medicinal chemistry research to produce specific analogs of thyroid hormones. lookchem.com These synthetic derivatives are vital tools for studying the mechanisms of thyroid hormone action and for the potential development of new therapies for thyroid-related disorders. lookchem.com

Enhancement of Antimicrobial Properties

While this compound itself exhibits some antimicrobial activity, further modification can enhance this property. smolecule.com The introduction of a second bromine atom to the ring to form 2,6-Dibromo-4-isopropylphenol results in a compound with potent antimicrobial and antifungal properties, making it suitable for use as a disinfectant and preservative in personal care products like soaps and lotions. lookchem.com

The following table summarizes the transformation of bromo-isopropylphenol isomers into derivatives with enhanced properties.

Precursor CompoundDerivativeSynthetic TransformationEnhanced Property/Application
4-Bromo-2-isopropylphenol2-isopropyl-4-methoxyphenolCopper-catalyzed methoxylationIntermediate for P2X3 receptor antagonists (e.g., Gefapixant) google.com
4-Bromo-2-isopropylphenolBiphenyl ProteomimeticsMulti-step synthesisEstrogen receptor-α coactivator binding inhibition lookchem.com
4-Bromo-2-isopropylphenolThyroid Hormone AnalogsMulti-step synthesisThyroid hormone receptor specificity for research lookchem.com
This compound2,6-Dibromo-4-isopropylphenolAdditional brominationEnhanced antifungal and antimicrobial activity lookchem.com

These examples underscore the strategic importance of this compound and its isomers as foundational molecules. The ability to selectively modify their structure allows chemists to design and synthesize a new generation of compounds with highly specific and enhanced functionalities, paving the way for future advancements in medicine and materials science.

Q & A

Q. How are crystallographic data refined to resolve structural ambiguities?

  • Use SHELXL for least-squares refinement against XRD data. Anisotropic displacement parameters (ADPs) model thermal motion. ORTEP-III generates thermal ellipsoid plots to visualize disorder. Validate hydrogen bonding networks with Mercury software .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.